molecular formula C10H11ClFNO3S2 B13193584 3-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride

3-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride

Cat. No.: B13193584
M. Wt: 311.8 g/mol
InChI Key: ZPRCJHPXAQMHDN-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride is a chemical compound known for its unique structural features and reactivity. It contains a fluorine atom, a thiolane ring, and a sulfonyl chloride group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride typically involves the reaction of 3-fluoro-4-aminobenzenesulfonyl chloride with thiolane-1-one under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The thiolane ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of sulfonamides, sulfonate esters, or sulfonyl thiols.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Hydrolysis: Formation of sulfonic acids.

Scientific Research Applications

3-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride has several scientific research applications:

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The fluorine atom and thiolane ring also contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group

Properties

Molecular Formula

C10H11ClFNO3S2

Molecular Weight

311.8 g/mol

IUPAC Name

3-fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride

InChI

InChI=1S/C10H11ClFNO3S2/c11-18(15,16)8-3-4-10(9(12)7-8)13-17(14)5-1-2-6-17/h3-4,7H,1-2,5-6H2

InChI Key

ZPRCJHPXAQMHDN-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=C(C=C(C=C2)S(=O)(=O)Cl)F)(=O)C1

Origin of Product

United States

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